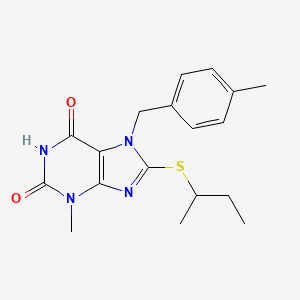

8-(butan-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-(butan-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of DNA, RNA, and ATP (adenosine triphosphate), which is the main energy currency of cells .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine core (a type of nitrogen-containing heterocycle), with various functional groups attached at specific positions. These include a butan-2-ylsulfanyl group (a sulfur-containing alkyl group) and a 4-methylbenzyl group (an aromatic group with a methyl substituent) .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of intermolecular forces .Scientific Research Applications

Anti-inflammatory Activity

Novel butanehydrazide derivatives of purine-2,6-dione have been synthesized and evaluated for their in vitro activity against PDE4B and PDE7A isoenzymes. These compounds, including 7,8-disubstituted purine-2,6-dione derivatives, demonstrated potent PDE4/7 inhibitory properties with strong anti-TNF-α effects, suggesting potential for anti-inflammatory applications (Chłoń-Rzepa et al., 2018).

Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were designed as water-soluble tricyclic xanthine derivatives with multitarget drug properties for neurodegenerative diseases. Several compounds exhibited potent dual-target-directed A1/A2A adenosine receptor antagonism and monoamine oxidase (MAO) inhibition, providing a foundation for symptomatic and disease-modifying treatments (Brunschweiger et al., 2014).

Antimycobacterial Activity

A study on 6-(2-furyl)-9-(p-methoxybenzyl)purines explored their ability to inhibit Mycobacterium tuberculosis growth in vitro. This research found that small, hydrophobic substituents at the purine 2-position are beneficial for antimycobacterial activity, highlighting the structure-activity relationship in purine derivatives for therapeutic development against tuberculosis (Braendvang & Gundersen, 2007).

Anticancer Activity

The synthesis and evaluation of olomoucine analogues and pyridopyrimidine-diones with anticancer activity were reported, with several compounds showing significant inhibition against the human breast cancer cell line MCF-7. This study emphasizes the potential of purine-dione derivatives as chemotherapeutic agents (Hayallah, 2017).

Organocatalytic Synthesis

An organocatalyzed three-component reaction involving 1,2-diones, aldehydes, and arylamines was developed to access polysubstituted pyrroles efficiently. This synthesis method, catalyzed by 4-methylbenzenesulfonic acid monohydrate, represents a significant advance in the field of organocatalysis for producing complex purine derivatives (Zheng et al., 2015).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

8-butan-2-ylsulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-5-12(3)25-18-19-15-14(16(23)20-17(24)21(15)4)22(18)10-13-8-6-11(2)7-9-13/h6-9,12H,5,10H2,1-4H3,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHZVWMWWQEQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2846353.png)

![N-[3-(3,5-Dimethoxyphenoxy)propyl]but-2-ynamide](/img/structure/B2846361.png)

![Spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide](/img/structure/B2846371.png)